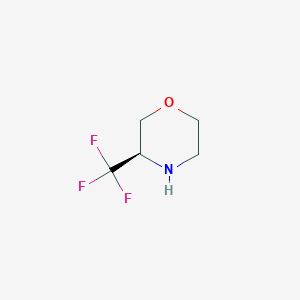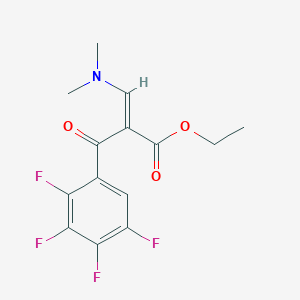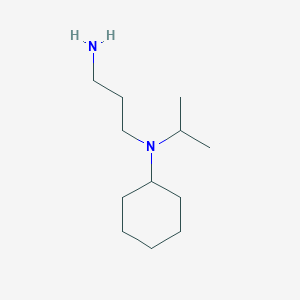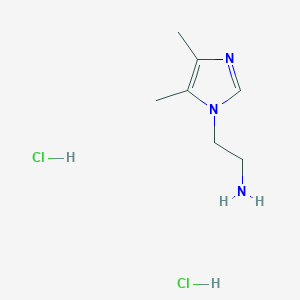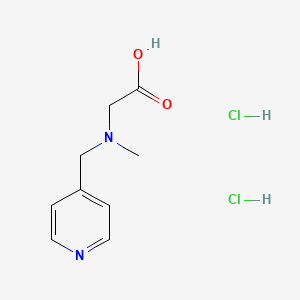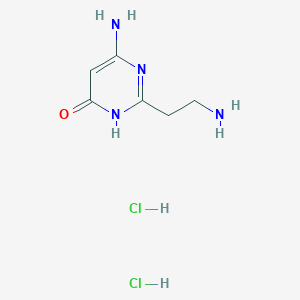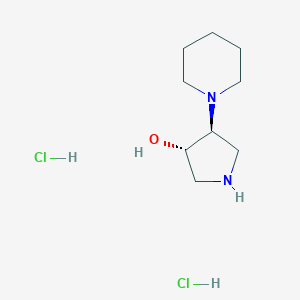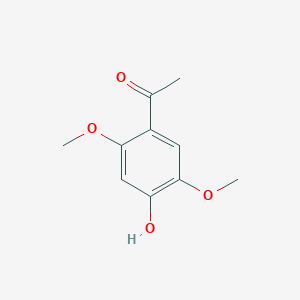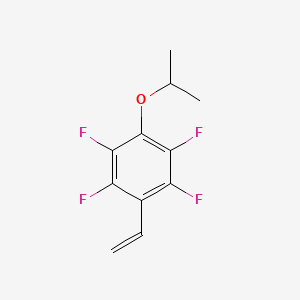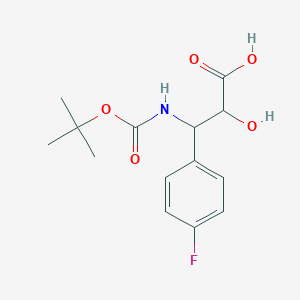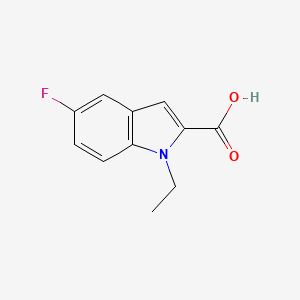
4-Methyl-6-nitro-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
6-Methyl-4-nitro-1H-indole is a compound within the indole family, notable for its synthetic versatility and functionalization potential. Palladium-catalyzed reactions have become fundamental in the synthesis and functionalization of indoles. The reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility.Molecular Structure Analysis
The molecular formula of 4-Methyl-6-nitro-1H-indole is C9H8N2O2 . The molecular weight is 176.17 g/mol. The IUPAC Standard InChI is InChI=1S/C9H9N/c1-7-3-2-4-9-8 (7)5-6-10-9/h2-6,10H,1H3 .Chemical Reactions Analysis
The compound’s compatibility with environmentally safe reagents like dimethyl carbonate for N-methylation processes underlines its adaptability in eco-friendly synthetic protocols. Indoles’ reactions with nitrogen dioxide and nitrous acid in an aprotic solvent indicate complex reaction pathways leading to various nitro indoles and nitroso derivatives.Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Alkaloids
Indole derivatives, including “4-Methyl-6-nitro-1H-indole”, play a significant role in the synthesis of various alkaloids . These alkaloids are prevalent moieties present in several natural products and drugs .
Biologically Active Compounds
Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Antiviral Activity
Some indole derivatives have demonstrated effective anti-HIV properties . This suggests that “4-Methyl-6-nitro-1H-indole” could potentially be used in the development of antiviral agents .
Protein Kinase Inhibitors
Indole derivatives have been used as protein kinase inhibitors . Protein kinases play a crucial role in cellular processes, and their inhibitors can be used in the treatment of diseases like cancer .
Modulators of Na+/H+ Exchange Transport System
Indole derivatives have been used as modulators of the Na+/H+ exchange transport system . This system plays a vital role in maintaining the pH and volume of cells .
Component of FDA-approved Drugs
The indole scaffold is a key structural component of some classes of FDA-approved drugs . These include vinca alkaloids (vinblastine and vincristine) for the treatment of various types of cancer, physostigmine for the treatment of Alzheimer’s disease and glaucoma, and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .
Antioxidant Properties
Indole derivatives possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “4-Methyl-6-nitro-1H-indole” could potentially be used in the development of new antimicrobial agents .
Wirkmechanismus
Target of Action
4-Methyl-6-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show high-affinity binding to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives impact a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Action Environment
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 4-Methyl-6-nitro-1H-indole. For instance, the solvent’s polarizability can induce a local electric field affecting the vibrational characteristics of similar compounds .
Eigenschaften
IUPAC Name |
4-methyl-6-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHKODNLXFZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-nitro-1H-indole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

